6,7-Dimethyl-2,3-diphenylquinoxaline

Melting point Crystallinity Purity

6,7-Dimethyl-2,3-diphenylquinoxaline (CAS 13362-56-6) is a polysubstituted quinoxaline derivative with the molecular formula C22H18N2 and a molecular weight of 310.39 g/mol. It features a quinoxaline core with methyl groups at the 6- and 7-positions and phenyl rings at the 2- and 3-positions, which collectively influence its electronic and steric profile.

Molecular Formula C22H18N2
Molecular Weight 310.4 g/mol
CAS No. 13362-56-6
Cat. No. B3025505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethyl-2,3-diphenylquinoxaline
CAS13362-56-6
Molecular FormulaC22H18N2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H18N2/c1-15-13-19-20(14-16(15)2)24-22(18-11-7-4-8-12-18)21(23-19)17-9-5-3-6-10-17/h3-14H,1-2H3
InChIKeyIEAJHLSDPVLRQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethyl-2,3-diphenylquinoxaline (CAS 13362-56-6): Core Properties and Scientific Identity


6,7-Dimethyl-2,3-diphenylquinoxaline (CAS 13362-56-6) is a polysubstituted quinoxaline derivative with the molecular formula C22H18N2 and a molecular weight of 310.39 g/mol . It features a quinoxaline core with methyl groups at the 6- and 7-positions and phenyl rings at the 2- and 3-positions, which collectively influence its electronic and steric profile . The compound is an off-white to white solid with a reported melting point of 176–180 °C . Single-crystal X-ray diffraction confirms its structure crystallizes in the monoclinic system, space group C2, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [1].

Why Substituent Positioning in 6,7-Dimethyl-2,3-diphenylquinoxaline Prevents Direct Replacement by Common Quinoxaline Analogs


The quinoxaline scaffold is highly tunable, and small changes in substituent type, number, or position can alter key properties including crystallinity, thermal stability, electronic energy levels, and chemical reactivity [1]. 6,7-Dimethyl-2,3-diphenylquinoxaline occupies a distinct position in this chemical space: the electron-donating 6,7-dimethyl groups and the 2,3-diphenyl substituents together create a specific electronic and steric environment not replicated by the unsubstituted parent 2,3-diphenylquinoxaline (CAS 1684-14-6) or by 6,7-dimethylquinoxaline (CAS 7153-23-3) alone . Generic substitution therefore risks mismatched melting behavior, altered reduction potentials, different crystal packing, and incompatible reactivity profiles [2].

Measurable Differentiation of 6,7-Dimethyl-2,3-diphenylquinoxaline Against Key Structural Analogs for Informed Procurement


Melting Point Elevation as a Crystallinity and Purity Indicator for 6,7-Dimethyl-2,3-diphenylquinoxaline

The melting point of 6,7-dimethyl-2,3-diphenylquinoxaline is significantly higher than that of its non-methylated analog 2,3-diphenylquinoxaline, reflecting stronger crystal lattice stabilization from the 6,7-dimethyl substituents . The differentiation provides a practical quality-control marker for procurement, as a depressed melting point can indicate the presence of unreacted starting materials or des-methyl impurities .

Melting point Crystallinity Purity Thermal behavior

Crystal Structure and Packing Motif Differences Between 6,7-Dimethyl-2,3-diphenylquinoxaline and 2,3-Diphenylquinoxaline

Single-crystal X-ray structures reveal that 6,7-dimethyl-2,3-diphenylquinoxaline and its non-methylated analog 2,3-diphenylquinoxaline adopt fundamentally different crystal packing arrangements [1]. The target compound crystallizes in the monoclinic space group C2, whereas 2,3-diphenylquinoxaline crystallizes in P21/n with a far longer c-axis (22.60 Å vs. 10.67 Å) [2]. This difference affects bulk material properties relevant to formulation and solid-state applications [3].

X-ray crystallography Crystal packing Solid-state morphology Polymorph control

Thermal Stability Assessment of 6,7-Dimethyl-2,3-diphenylquinoxaline by TGA

TGA data indicate that 6,7-dimethyl-2,3-diphenylquinoxaline exhibits high thermal stability, with no weight loss until approximately 360 °C under both nitrogen and air atmospheres [1]. Between 360 and 400 °C, the compound loses ~11% of its weight irrespective of carrier gas; beyond 400 °C, slow decomposition proceeds under nitrogen while much faster decomposition occurs under air [2]. This thermal window is relevant for high-temperature processing in organic electronics and materials science [3].

Thermal stability TGA Decomposition temperature Materials processing

Computed HOMO and LUMO Energy Levels for 6,7-Dimethyl-2,3-diphenylquinoxaline

Computed frontier orbital energies for 6,7-dimethyl-2,3-diphenylquinoxaline are HOMO = −8.9090 eV and LUMO = −0.6486 eV [1]. The resulting HOMO–LUMO gap of approximately 8.26 eV characterizes the intrinsic electronic structure of the isolated molecule [2]. These values can be contextualized against a class-level observation that electron-donating alkyl substituents on the quinoxaline core generally raise the LUMO energy relative to unsubstituted or electron-withdrawing-substituted analogs, thereby modulating electron-accepting character [3].

HOMO LUMO DFT Electronic structure Frontier orbitals

Dianion Formation and Regioselective Derivatization Unique to 6,7-Dimethyl-2,3-diphenylquinoxaline

Treatment of 6,7-dimethyl-2,3-diphenylquinoxaline with sodium metal in tetrahydrofuran generates a monomeric dianion that displays predictable, reagent-dependent regioselectivity: alkylation with alkyl halides yields 1,2-dihydro derivatives, whereas acylation occurs exclusively at the 1,4-positions [1]. Furthermore, the dianion reacts with oligomethylene dichlorides (Cl(CH₂)ₙCl, n = 2–4) to achieve annulation of the pyrazine ring, providing access to fused polycyclic architectures [2]. While the parent 2,3-diphenylquinoxaline also forms a dianion with sodium [3], the 6,7-dimethyl derivative offers the added benefit of enhanced solubility and altered steric environment due to the methyl substituents, which can influence subsequent reaction outcomes [4].

Dianion chemistry Reductive metallation Regioselective alkylation Synthetic intermediate

6,7-Dimethyl-2,3-diphenylquinoxaline as a Synthetic Intermediate for Bromomethyl-Functionalized Building Blocks

The 6,7-dimethyl groups of 6,7-dimethyl-2,3-diphenylquinoxaline serve as synthetic handles for further functionalization. Radical bromination with N-bromosuccinimide (NBS) in carbon tetrachloride, initiated by azobisisobutyronitrile (AIBN), selectively converts the benzylic methyl groups to bromomethyl moieties, yielding 6,7-bis(bromomethyl)-2,3-diphenylquinoxaline in 82% isolated yield after 6 hours [1]. This transformation is not accessible for the non-methylated analog 2,3-diphenylquinoxaline, which lacks the requisite benzylic C–H bonds . The resulting bis(bromomethyl) derivative is a versatile electrophilic building block for nucleophilic substitution, cross-coupling, and macrocyclization reactions [2].

Radical bromination Bromomethyl derivative NBS Synthetic intermediate Cross-coupling precursor

Recommended Procurement Scenarios for 6,7-Dimethyl-2,3-diphenylquinoxaline Based on Evidence-Derived Differentiation


Synthesis of Regioselectively Functionalized Dihydroquinoxaline Derivatives via Dianion Chemistry

Researchers requiring predictable, reagent-controlled access to either 1,2-dihydro or 1,4-dihydro quinoxaline derivatives should select 6,7-dimethyl-2,3-diphenylquinoxaline. As demonstrated in the dianion study (Section 3, Evidence Item 5), alkylation and acylation reagents direct functionalization to distinct positions on the pyrazine ring, a regioselectivity pattern established and reported specifically for this compound [1]. This enables rational synthetic planning without extensive optimization.

Preparation of Bis(bromomethyl)-Functionalized Quinoxaline Building Blocks for Diversification

Medicinal chemistry and library synthesis programs that require a central quinoxaline scaffold with two electrophilic handles should procure 6,7-dimethyl-2,3-diphenylquinoxaline. The radical bromination protocol (Section 3, Evidence Item 6) converts the benzylic methyl groups to bromomethyl moieties in 82% yield [2], providing a direct route to a bis-electrophile suitable for nucleophilic displacement, metal-catalyzed cross-coupling, and macrocyclization—a transformation structurally inaccessible from the non-methylated analog.

Solid-State Characterization and Crystallinity-Dependent Formulation Development

For projects where crystal polymorphism, solid-state stability, or mechanical properties of the active material are critical, the well-defined crystal structure (monoclinic C2; Section 3, Evidence Item 2) and high melting point (176–180 °C; Section 3, Evidence Item 1) of 6,7-dimethyl-2,3-diphenylquinoxaline make it preferable over lower-melting or polymorphically uncharacterized analogs [3]. The 51–52 °C melting point elevation versus 2,3-diphenylquinoxaline provides a straightforward identity check during incoming material qualification.

High-Temperature Organic Electronics and Materials Processing

Investigators developing organic electronic devices (OLEDs, OPVs, OFETs) requiring thermally robust quinoxaline-based electron-transport or host materials can consider 6,7-dimethyl-2,3-diphenylquinoxaline as a core scaffold. TGA data confirm thermal stability up to 360 °C (Section 3, Evidence Item 3), exceeding typical device fabrication and operational temperature requirements [4]. Quinoxaline derivatives, including those with 6,7-dimethyl substitution, have been utilized as electron-transporting materials in OLED architectures [5].

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